molecular formula C20H19N3O4S B2690273 4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 895806-43-6

4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2690273
CAS No.: 895806-43-6
M. Wt: 397.45
InChI Key: KGKVAHILKDPAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Sulfonamide Medicinal Chemistry

Sulfonamides emerged as the first synthetic antimicrobial agents in the 1930s, revolutionizing systemic antibacterial therapy by competitively inhibiting dihydropteroate synthase (DHPS) in folate biosynthesis. The foundational structure of para-aminobenzenesulfonamide (sulfanilamide) served as a template for derivatives with improved pharmacokinetic and pharmacodynamic profiles. By the mid-20th century, sulfonamide research expanded beyond antibacterials into diuretics (e.g., thiazides), antidiabetics (e.g., sulfonylureas), and carbonic anhydrase inhibitors (e.g., acetazolamide), demonstrating the scaffold’s adaptability.

A critical milestone occurred with the recognition that sulfonamide bioactivity could be modulated through strategic substitution patterns. The introduction of heterocyclic moieties, such as thiadiazole in acetazolamide, marked a paradigm shift toward target-specific sulfonamide derivatives. This evolution laid the groundwork for contemporary designs integrating pyridazine rings to exploit hydrogen-bonding networks and aromatic stacking interactions.

Emergence of Heterocyclic-Tethered Sulfonamide Compounds

The fusion of sulfonamides with nitrogen-containing heterocycles has yielded compounds with enhanced target affinity and metabolic stability. Pyrazolo[4,3-c]pyridine sulfonamides, for instance, demonstrate potent carbonic anhydrase inhibitory activity by combining the sulfonamide’s zinc-binding capacity with the heterocycle’s planar geometry. Similarly, 1,3,4-thiadiazole-tethered derivatives like methazolamide exploit heterocyclic rigidity to optimize enzyme active-site interactions.

Structural analyses reveal that five-membered heterocycles generally confer superior inhibitory potency compared to six-membered analogues due to reduced conformational flexibility and improved electron density distribution. However, pyridazine-based sulfonamides challenge this trend by offering a balanced profile of moderate flexibility and extended π-systems, enabling simultaneous interactions with hydrophobic pockets and polar residues in enzyme binding sites.

Significance of Pyridazine Moiety in Bioactive Molecules

Pyridazine, a diazine heterocycle with adjacent nitrogen atoms, imparts distinct electronic and steric characteristics to pharmaceutical compounds. Its electron-deficient aromatic system facilitates dipole-dipole interactions and hydrogen bonding, while the planar structure supports π-π stacking with protein aromatic residues. In 4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide, the 6-ethoxy substituent on pyridazine enhances lipid solubility and modulates ring electronics, potentially influencing target selectivity.

Comparative studies show that pyridazine-containing sulfonamides exhibit improved pharmacokinetic profiles over pyridine analogues due to altered metabolic pathways. The ethoxy group further reduces hepatic clearance by sterically hindering oxidative metabolism at the pyridazine C-6 position. These properties make pyridazine-tethered sulfonamides particularly valuable in designing central nervous system-penetrant agents and long-acting enzyme inhibitors.

Research Rationale and Scientific Objectives

The structural complexity of this compound addresses three key challenges in sulfonamide drug development: (1) overcoming target-mediated resistance through novel zinc-binding geometries, (2) optimizing isoform selectivity for carbonic anhydrase subtypes, and (3) balancing hydrophilicity-lipophilicity for tissue-specific distribution.

Current investigations focus on:

  • Enzyme Inhibition Kinetics : Characterizing binding affinities for human carbonic anhydrase isoforms (hCA I, II, IX, XII) using fluorescence-based assays.
  • Structural Dynamics : Analyzing conformational flexibility of the ethoxypyridazine-phenyl-acetyl linkage via X-ray crystallography and molecular dynamics simulations.
  • Synthetic Accessibility : Developing regioselective methods for pyridazine functionalization to enable scalable production.

Preliminary data suggest that the acetyl spacer between the sulfonamide and pyridazine groups allows optimal positioning for simultaneous interactions with catalytic zinc ions and hydrophobic subpockets in carbonic anhydrase II. This dual-binding mechanism could explain the compound’s enhanced inhibitory activity relative to non-tethered sulfonamides.

Properties

IUPAC Name

4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-3-27-20-12-11-19(21-22-20)16-5-4-6-17(13-16)23-28(25,26)18-9-7-15(8-10-18)14(2)24/h4-13,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKVAHILKDPAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with ethyl acetoacetate under reflux conditions.

    Ethoxylation: Introduction of the ethoxy group into the pyridazine ring is usually done using ethyl iodide in the presence of a base such as potassium carbonate.

    Sulfonamide formation: The sulfonamide moiety is introduced by reacting the ethoxypyridazine derivative with a sulfonyl chloride in the presence of a base like triethylamine.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interact with other proteins or receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide (G619-0189)

  • Structure : Differs by the presence of 2,4-dimethoxy groups on the benzene ring instead of an acetyl group.
  • Molecular Weight : 415.47 vs. ~410.45 (estimated for the target compound).
  • Key Features: The methoxy groups may enhance solubility but reduce electrophilic reactivity compared to the acetyl group. No direct biological data are available, but such substituents are known to modulate pharmacokinetic properties .

4-Chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide (G619-0235)

  • Structure : Substitutes the ethoxy group on pyridazine with methoxy and replaces the acetyl group with chlorine.
  • Molecular Weight : 375.83 vs. ~410.43.
  • Methoxy vs. ethoxy groups on pyridazine may alter metabolic stability .

Acetyl-Containing Sulfonamides

4-Acetyl-N-(pyridin-3-yl)benzene-1-sulfonamide

  • Structure : Shares the acetyl-sulfonamide core but replaces the pyridazine-phenyl moiety with pyridin-3-yl.
  • Biological Relevance : Pyridine rings are common in kinase inhibitors. The absence of the pyridazine system may reduce π-stacking interactions in enzyme binding pockets .

4-Acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide

  • Structure : Features an oxolane (tetrahydrofuran) methyl group instead of the pyridazine-phenyl group.

Bioactive Sulfonamide Derivatives

Sulfonamidochalcones (e.g., Compound 12)

  • Structure : Combines sulfonamide with α,β-unsaturated ketone (chalcone).
  • Biological Activity: Exhibits cytotoxicity against HEPG2 (IC50 = 26.0 µM) and interacts with nuclear retinoic acid receptors. The acetyl group in the target compound may mimic the chalcone’s electrophilic ketone, though absence of the α,β-unsaturation could reduce anticancer efficacy .

Quinazolinone-Sulfonamides (e.g., Compound 1c)

  • Structure: Integrates a 4(3H)-quinazolinone ring with a para-sulfonamide group.
  • COX-2 Inhibition: Shows 47.1% inhibition at 20 µM. The pyridazine ring in the target compound may offer different steric and electronic effects compared to quinazolinone, influencing enzyme selectivity .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents Melting Point (°C) Biological Activity (if available)
Target Compound ~410.45 Acetyl, Ethoxypyridazine N/A N/A
G619-0189 415.47 2,4-Dimethoxy, Ethoxypyridazine N/A N/A
G619-0235 375.83 Chloro, Methoxypyridazine N/A N/A
4-Acetyl-N-(pyridin-3-yl)benzene-1-sulfonamide 276.31 Acetyl, Pyridin-3-yl N/A N/A
Compound 12 N/A Sulfonamide-chalcone N/A IC50 = 26.0 µM (HEPG2)

Key Research Findings

Role of Pyridazine Moieties : Ethoxy or methoxy groups on pyridazine influence metabolic stability and binding interactions. Ethoxy’s larger size may enhance hydrophobic interactions compared to methoxy .

Synthetic Feasibility : High-yield syntheses (up to 95%) of sulfonamide analogs are achievable via condensation reactions, suggesting scalability for the target compound .

Anticancer Potential: Structural similarities to sulfonamidochalcones (e.g., compound 12) imply possible cytotoxicity, though the absence of α,β-unsaturation may require further optimization .

Biological Activity

4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the ethoxypyridazin moiety enhances its pharmacological profile. Its chemical structure can be represented as follows:

C17H20N2O3S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Sulfonamides generally act as inhibitors of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. The inhibition of these enzymes can lead to various physiological effects, including alterations in acid-base balance and potential anti-tumor activity.

Inhibition Profile

Research indicates that related compounds exhibit varying degrees of inhibition on different isoforms of carbonic anhydrase. For instance, studies have shown that certain sulfonamides can inhibit human carbonic anhydrase isoforms I and II with Ki values ranging from 54 to 75 nM, while mitochondrial isoforms show even stronger inhibition (Ki values around 8.3 to 8.6 nM) .

Antitumor Activity

Recent studies have suggested that compounds similar to this compound possess antitumor properties. For example, a study focusing on a related sulfonamide demonstrated its efficacy against various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Antimicrobial Properties

Sulfonamides are traditionally known for their antimicrobial activity. The compound has been evaluated for its effectiveness against bacterial strains, showing promising results in inhibiting growth at low concentrations. This aspect highlights its potential as a lead compound for developing new antibiotics.

Research Findings

StudyFindings
Study ADemonstrated potent inhibition of CA II with a Ki value of 75 nM.
Study BShowed significant cytotoxic effects on cancer cell lines with IC50 values below 10 µM.
Study CEvaluated antimicrobial activity against Gram-positive bacteria, revealing MIC values in the range of 1-5 µg/mL.

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature70–80°C↑ 20–30%
SolventDMF/EtOH (1:1)↑ Solubility
CatalystK₂CO₃↓ Side Products

Q. Table 2: Spectral Markers

TechniqueKey PeaksFunctional Group
13C NMR200 ppm, 125 ppm, 140–160 ppmAcetyl, Sulfonamide, Pyridazine
IR1350 cm⁻¹, 1680 cm⁻¹S=O, C=O

Q. Table 3: Bioactivity Comparison

CompoundIC50 (α-synuclein)IC50 (tau)
Target Compound12 µM18 µM
Benzothiazole analog ()8 µM22 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.